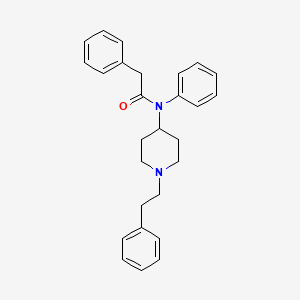

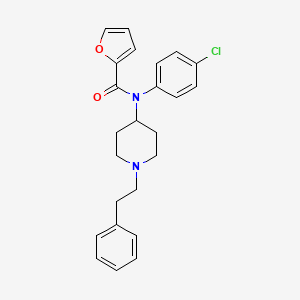

![molecular formula C22H24N6 B10779204 3-(Naphthalen-1-Ylmethyl)-1-(Piperidin-4-Ylmethyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B10779204.png)

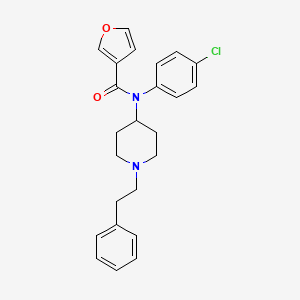

3-(Naphthalen-1-Ylmethyl)-1-(Piperidin-4-Ylmethyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “BK3” refers to Berkelium, a synthetic chemical element with the symbol Bk and atomic number 97. Berkelium is a member of the actinide and transuranium element series. It was discovered in December 1949 at the Lawrence Berkeley National Laboratory in Berkeley, California. Berkelium is a silvery metal that is highly radioactive and has no significant commercial applications outside of scientific research .

準備方法

Synthetic Routes and Reaction Conditions

Berkelium is synthesized in minute quantities in high-flux nuclear reactors. The primary isotope, Berkelium-249, is produced by bombarding Curium-244 with alpha particles (helium nuclei). The reaction can be represented as follows:

244Cm+4He→249Bk+3n

This process requires a high neutron flux and takes place over several months. The resulting Berkelium-249 is then chemically separated from the target material and other reaction products using ion-exchange chromatography and solvent extraction techniques .

Industrial Production Methods

Due to its high radioactivity and limited demand, Berkelium is produced only in specialized nuclear research facilities. The Oak Ridge National Laboratory in Tennessee, United States, and the Research Institute of Atomic Reactors in Dimitrovgrad, Russia, are among the few places where Berkelium is synthesized .

化学反応の分析

Types of Reactions

Berkelium primarily exists in the +3 and +4 oxidation states and undergoes various chemical reactions, including:

Oxidation: Berkelium can form oxides such as Berkelium(III) oxide (Bk2O3) and Berkelium(IV) oxide (BkO2).

Reduction: Berkelium(IV) compounds can be reduced to Berkelium(III) compounds using reducing agents like hydrogen.

Substitution: Berkelium can form halides, such as Berkelium(III) fluoride (BkF3) and Berkelium(IV) fluoride (BkF4), through reactions with halogens.

Common Reagents and Conditions

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents.

Substitution: Halogens like fluorine, chlorine, bromine, and iodine.

Major Products Formed

Oxides: Bk2O3, BkO2

Halides: BkF3, BkF4, BkCl3, BkBr3, BkI3

科学的研究の応用

Berkelium has no practical applications outside of scientific research. It is primarily used in the synthesis of heavier transuranium elements and superheavy elements. For example, Berkelium-249 has been used in the production of element 117, Tennessine. Additionally, Berkelium’s chemical properties are studied to understand the behavior of actinides and to develop new materials for nuclear science .

作用機序

The mechanism by which Berkelium exerts its effects is primarily related to its radioactivity. As a highly radioactive element, Berkelium undergoes alpha decay, emitting alpha particles (helium nuclei) and transforming into lighter elements. This radioactive decay process can cause damage to biological tissues and materials, making it hazardous to handle without proper precautions .

類似化合物との比較

Similar Compounds

Curium (Cm): Another actinide element with similar chemical properties.

Californium (Cf): A transuranium element that is also synthesized in nuclear reactors.

Americium (Am): An actinide element used in smoke detectors and industrial gauges.

Uniqueness of Berkelium

Berkelium is unique due to its position in the actinide series and its specific isotopic properties. The isotope Berkelium-249 has a relatively long half-life of 330 days, making it suitable for use in the synthesis of heavier elements. Additionally, Berkelium’s chemical behavior, such as its ability to form both +3 and +4 oxidation states, distinguishes it from some of its actinide neighbors .

特性

分子式 |

C22H24N6 |

|---|---|

分子量 |

372.5 g/mol |

IUPAC名 |

3-(naphthalen-1-ylmethyl)-1-(piperidin-4-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |

InChI |

InChI=1S/C22H24N6/c23-21-20-19(12-17-6-3-5-16-4-1-2-7-18(16)17)27-28(22(20)26-14-25-21)13-15-8-10-24-11-9-15/h1-7,14-15,24H,8-13H2,(H2,23,25,26) |

InChIキー |

MMRLNUFECMEMSQ-UHFFFAOYSA-N |

正規SMILES |

C1CNCCC1CN2C3=NC=NC(=C3C(=N2)CC4=CC=CC5=CC=CC=C54)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

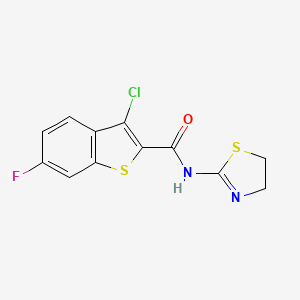

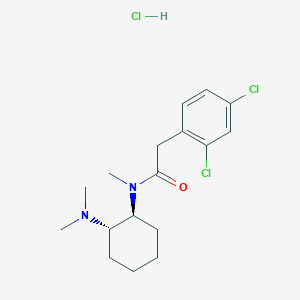

![10-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-9-hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one](/img/structure/B10779135.png)

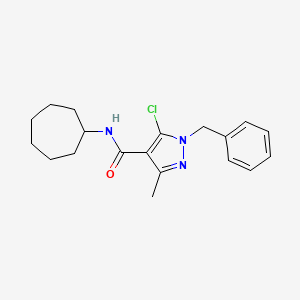

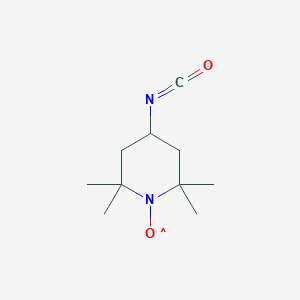

![sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B10779177.png)

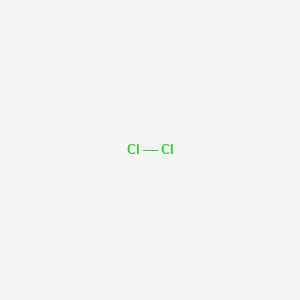

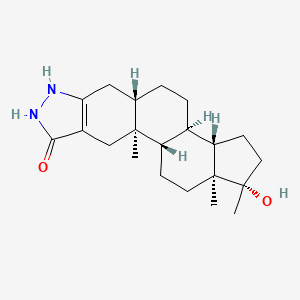

![3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B10779184.png)

![N-[(2R)-1-(2-morpholin-4-ylanilino)-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B10779191.png)